molecular formula C10H12O3 B12862324 (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol

(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol

Cat. No.: B12862324
M. Wt: 180.20 g/mol
InChI Key: FKIAVYSNAUEDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol is an organic compound with the molecular formula C10H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 5-position and a hydroxymethyl group at the 4-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,3-dihydrobenzofuran.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via a formylation reaction followed by reduction. For example, formylation can be performed using formaldehyde under acidic conditions, followed by reduction with sodium borohydride to yield the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalysts and reaction conditions are often fine-tuned to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)carboxylic acid.

    Reduction: Formation of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are often screened for pharmacological activities.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications. Benzofuran derivatives have shown promise in treating various conditions, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and hydroxymethyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the methoxy and hydroxymethyl groups, making it less functionalized.

    5-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.

    4-Hydroxy-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy group.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(5-methoxy-2,3-dihydro-1-benzofuran-4-yl)methanol

InChI

InChI=1S/C10H12O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,11H,4-6H2,1H3

InChI Key

FKIAVYSNAUEDDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OCC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.